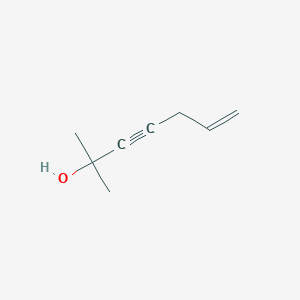

2-Methyl-6-hepten-3-yn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhept-6-en-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-4-5-6-7-8(2,3)9/h4,9H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIGNFUSKHCDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481404 | |

| Record name | 2-Methyl-6-hepten-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27068-29-7 | |

| Record name | 2-Methyl-6-hepten-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-6-hepten-3-yn-2-ol

An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-hepten-3-yn-2-ol

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a tertiary enyne alcohol with applications as a versatile building block in organic synthesis. The document delves into the core chemical principles, offering a detailed mechanistic exploration of the preferred synthetic route: the alkynylation of acetone via a Grignard-mediated reaction. A field-proven, step-by-step experimental protocol is provided, supplemented by discussions on reaction optimization, safety, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the preparation of this and structurally related compounds.

Tertiary propargylic and homopropargylic alcohols are pivotal intermediates in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[1][2] Their unique trifunctional nature—comprising a hydroxyl group, an alkyne, and in this case, a terminal alkene—allows for a rich variety of subsequent chemical transformations.

Chemical Identity and Properties

This compound is a C8 organic compound featuring a terminal double bond and an internal triple bond, with a tertiary alcohol functionality.[3][4][5] Its structure presents a valuable scaffold for synthetic elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | [3][5] |

| Molecular Weight | 124.18 g/mol | [4][5] |

| CAS Number | 27068-29-7 | [3][4] |

| Appearance | Liquid (presumed) | Inferred from properties |

| Density | 0.880 g/mL at 25 °C | [3] |

| Boiling Point | 68 °C at 13 Torr | [3] |

| Refractive Index | n20/D 1.461 | [3] |

| SMILES | CC(C)(C#CCC=C)O | [4] |

Retrosynthetic Analysis and Synthetic Strategy

The most logical and industrially scalable approach to synthesizing this compound involves a carbon-carbon bond formation between an acetylide nucleophile and a ketone electrophile. This strategy is a classic example of alkynylation.[1]

The key C-C bond to form is between C2 and C3 of the final product. This disconnection leads to two synthetically accessible precursors: the ketone, acetone , and a C5 terminal alkyne, 4-penten-1-yne . The alkyne's terminal proton can be removed by a strong base to generate the required acetylide nucleophile.

Figure 1: Retrosynthetic analysis of this compound.

Mechanistic Deep Dive: Grignard-Mediated Alkynylation

The chosen forward synthesis employs a Grignard reagent, not as the primary nucleophile, but as a robust base to deprotonate the terminal alkyne. This method is highly effective and avoids the use of more pyrophoric organolithium reagents like n-butyllithium.[1]

The overall reaction proceeds in three core stages:

-

Formation of the Alkynyl Grignard Reagent: A pre-formed Grignard reagent, such as ethylmagnesium bromide (EtMgBr), acts as a strong base to deprotonate the terminal alkyne (4-penten-1-yne). The acidic proton of a terminal alkyne (pKa ≈ 25) is readily abstracted by the highly basic ethyl group of EtMgBr, resulting in the formation of ethane gas and the desired 4-penten-1-ynylmagnesium bromide.

-

Nucleophilic Addition to Acetone: The newly formed alkynyl Grignard reagent is a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of acetone. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. This step is the key bond-forming event.

-

Aqueous Work-up: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The alkoxide is protonated to yield the final tertiary alcohol product, this compound.

Figure 2: Core reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution relies on the rigorous exclusion of atmospheric moisture, which rapidly quenches Grignard reagents.

Reagents and Materials

| Reagent | Formula | Grade | Notes |

| Magnesium Turnings | Mg | >99.5% | Must be dry. |

| Bromoethane | C₂H₅Br | Reagent | |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | Anhydrous, <50 ppm H₂O | Ether is flammable and can form peroxides. |

| 4-Penten-1-yne | C₅H₆ | >97% | |

| Acetone | (CH₃)₂CO | Anhydrous, <0.2% H₂O | Must be thoroughly dried over magnesium sulfate.[6][7] |

| Ammonium Chloride | NH₄Cl | Saturated Aqueous Solution | For work-up. |

| Magnesium Sulfate | MgSO₄ | Anhydrous | For drying organic layers. |

Equipment Setup

-

Three-neck round-bottom flask (oven-dried).

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂).

-

Pressure-equalizing dropping funnel (oven-dried).

-

Magnetic stirrer and stir bar.

-

Inert atmosphere setup (Nitrogen or Argon).

-

Ice-water bath.

Step-by-Step Synthesis Procedure

Part A: Preparation of Ethylmagnesium Bromide

-

Assemble the dry glassware under an inert atmosphere. Place magnesium turnings (1.2 eq) in the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of bromoethane (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion (~10%) of the bromoethane solution to the magnesium. The reaction should initiate, evidenced by bubbling and a slight warming. If it doesn't start, gentle warming with a heat gun may be required.[8]

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed. The resulting grey solution is the ethylmagnesium bromide reagent.

Part B: Synthesis of this compound

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath.

-

Prepare a solution of 4-penten-1-yne (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 4-penten-1-yne solution dropwise to the stirred Grignard reagent at 0 °C. Vigorous bubbling (ethane evolution) will be observed. Control the addition rate to prevent excessive frothing.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkynyl Grignard reagent.

-

Recool the mixture to 0 °C.

-

Add a solution of anhydrous acetone (1.05 eq) in anhydrous diethyl ether dropwise via the dropping funnel. A viscous precipitate may form.

-

After the acetone addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours or until TLC analysis indicates consumption of the starting alkyne.

-

Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[8] Stir until two clear layers form.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Figure 3: Step-by-step experimental workflow diagram.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -OH (broad singlet) | δ 1.5-2.5 ppm |

| =CH₂ (multiplet) | δ 5.0-5.2 ppm | |

| =CH- (multiplet) | δ 5.7-5.9 ppm | |

| -CH₂- (multiplet) | δ 2.9-3.1 ppm | |

| -C(CH₃)₂ (singlet) | δ 1.4-1.6 ppm | |

| ¹³C NMR | -C-OH (quaternary) | δ 65-75 ppm |

| -C≡C- (quaternary) | δ 80-90 ppm | |

| =CH₂ | δ ~115 ppm | |

| =CH- | δ ~135 ppm | |

| IR | O-H stretch (broad) | 3300-3500 cm⁻¹ |

| C-H stretch (sp) | Not present (internal alkyne) | |

| C≡C stretch (weak) | 2200-2250 cm⁻¹ | |

| C=C stretch | ~1640 cm⁻¹ |

Troubleshooting and Optimization

-

Failure of Grignard Initiation: This is typically due to moisture or unreactive magnesium. Ensure all glassware is rigorously dried and use an activating agent like iodine or 1,2-dibromoethane.

-

Low Yield: Often caused by impure/wet reagents (especially acetone) or insufficient reaction time. Drying acetone with anhydrous magnesium sulfate just before use is critical.[6][7]

-

Side Reactions: The primary side reaction is the enolization of acetone by the Grignard reagent. Performing the acetone addition at low temperatures (0 °C or below) significantly minimizes this pathway by favoring the kinetic nucleophilic addition over proton abstraction.

Conclusion

The synthesis of this compound is reliably achieved through the Grignard-mediated alkynylation of acetone. The methodology presented in this guide is robust, scalable, and founded on well-understood principles of organic chemistry.[1][9] By carefully controlling reaction parameters, particularly the exclusion of moisture and the maintenance of low temperatures during the addition of the ketone, high yields of the desired tertiary enyne alcohol can be obtained. This compound serves as a valuable and versatile intermediate for further synthetic exploration in pharmaceutical and materials science research.

References

-

Wikipedia. Alkynylation. [Link]

-

Li, Z., et al. (2023). Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. Organic Letters, 25, 1166–1171. [Link]

-

Kim, D. W., et al. (2006). Catalytic Alkynylation of Ketones and Aldehydes Using Quaternary Ammonium Hydroxide Base. The Journal of Organic Chemistry. [Link]

-

Ziadi, A., et al. (2012). Formal γ-alkynylation of ketones via Pd-catalyzed C–C cleavage. Chemical Communications. [Link]

-

Wang, Z., et al. (2024). Deacylative arylation and alkynylation of unstrained ketones. Nature Communications. [Link]

-

Forgione, P., & Fallis, A. G. (1999). Magnesium mediated carbometallation of propargyl alcohols. University of Ottawa. [Link]

-

Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols?[Link]

-

Iorio, M. A. Grignard addition to propargylic/allylic alcohols. [Link]

-

Toda, F., & Tanaka, K. (1988). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl. European Patent Office. [Link]

-

PubChem. 2-Methyl-6-hepten-3-ol. [Link]

-

NIST. 2-Methyl-6-hepten-3-ol. [Link]

-

LookChem. This compound. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Enyne synthesis. [Link]

-

Reddit. (2015). Quick question about drying acetone. [Link]

-

Quora. (2025). How to make anhydrous acetone with Epsom salts. [Link]

Sources

- 1. Alkynylation - Wikipedia [en.wikipedia.org]

- 2. Formal γ-alkynylation of ketones via Pd-catalyzed C–C cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C8H12O | CID 12228205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. reddit.com [reddit.com]

- 7. quora.com [quora.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-6-hepten-3-yn-2-ol

This guide provides a comprehensive technical overview of 2-Methyl-6-hepten-3-yn-2-ol, a tertiary enynol with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, structural characteristics, key reactivity—with a focus on the delicate balance between Meyer-Schuster and Rupe rearrangements—and its prospective applications as a versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 27068-29-7) is a unique bifunctional molecule incorporating a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a terminal carbon-carbon double bond (alkene).[1][2] This combination of functional groups within a compact C8 framework imparts a rich and complex chemical reactivity, making it a valuable substrate for synthetic transformations.

The structural arrangement of these functional groups—specifically, the propargylic nature of the tertiary alcohol—is the primary determinant of its chemical behavior, predisposing it to acid-catalyzed rearrangements.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | [1][2] |

| Molecular Weight | 124.18 g/mol | [1] |

| CAS Number | 27068-29-7 | [2] |

| Appearance | Colorless to pale yellow liquid (estimated) | |

| Boiling Point | 68 °C at 13 Torr | [2] |

| Density | 0.880 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.461 | [2] |

| LogP | 1.33680 (Predicted) | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound: A Practical Protocol

The most direct and industrially scalable synthesis of this compound involves the nucleophilic addition of an allyl Grignard reagent to 2-methyl-3-butyn-2-ol. This approach is favored for its high atom economy and the ready availability of the starting materials.

Reaction Scheme

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Grignard reactions with alkynyl alcohols.[3]

Materials:

-

2-Methyl-3-butyn-2-ol (CAS: 115-19-5)

-

Allyl bromide (CAS: 106-95-6)

-

Magnesium turnings (CAS: 7439-95-4)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

Under an inert atmosphere, charge a flame-dried three-necked flask with magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

Slowly add a solution of allyl bromide (1.1 eq) in anhydrous ether/THF via a dropping funnel. The reaction is exothermic and may require initial gentle heating to initiate. Maintain a gentle reflux during the addition.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Methyl-3-butyn-2-ol:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.

-

Add the solution of 2-methyl-3-butyn-2-ol dropwise to the stirred Grignard reagent. Note: The initial reaction will be an acid-base reaction, evolving a gas (propane from the deprotonation of the alkyne by the first equivalent of Grignard reagent, followed by reaction of the resulting alkoxide with the second equivalent). A more accurate approach would be to first deprotonate the alkyne with a non-nucleophilic base or use an excess of the Grignard reagent. For the purpose of this protocol, we assume sufficient Grignard reagent is used to drive the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

-OH (hydroxyl proton): A broad singlet, chemical shift will be concentration-dependent, likely between 1.5-3.0 ppm.

-

-CH₃ (methyl protons at C2): A singlet integrating to 6H, around 1.5 ppm.

-

-CH₂- (methylene protons at C5): A doublet of doublets or a multiplet integrating to 2H, around 2.4 ppm, showing coupling to the adjacent vinylic protons.

-

=CH- (vinylic proton at C6): A multiplet integrating to 1H, around 5.8 ppm.

-

=CH₂ (terminal vinylic protons at C7): Two distinct multiplets integrating to 1H each, around 5.0-5.2 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

C2 (quaternary carbon with -OH): ~65-70 ppm.

-

C3 & C4 (alkyne carbons): Two distinct signals in the range of ~80-90 ppm.

-

C5 (methylene carbon): ~25-30 ppm.

-

C6 (vinylic CH): ~135-140 ppm.

-

C7 (terminal vinylic CH₂): ~115-120 ppm.

-

Methyl carbons at C2: ~30-35 ppm.

IR (Infrared) Spectroscopy

-

O-H stretch (hydroxyl group): A broad, strong absorption band around 3300-3400 cm⁻¹.

-

C≡C stretch (alkyne): A weak to medium absorption band around 2200-2250 cm⁻¹.

-

=C-H stretch (vinylic C-H): A medium absorption band just above 3000 cm⁻¹ (typically ~3080 cm⁻¹).

-

C=C stretch (alkene): A medium absorption band around 1640 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹).

Chemical Reactivity: The Meyer-Schuster vs. Rupe Rearrangement Dichotomy

The most significant aspect of the chemical reactivity of this compound is its behavior under acidic conditions. As a tertiary propargyl alcohol, it is prone to rearrangement to form α,β-unsaturated carbonyl compounds. Two competing pathways, the Meyer-Schuster rearrangement and the Rupe rearrangement, are possible.[4]

The choice of catalyst and reaction conditions can influence the product distribution, a key consideration for synthetic applications.

Meyer-Schuster Rearrangement

This rearrangement involves a formal 1,3-shift of the hydroxyl group, leading to the formation of an enone.[4]

Caption: Meyer-Schuster Rearrangement Pathway.

The mechanism proceeds via protonation of the alcohol, followed by a rate-determining 1,3-shift of the resulting water molecule to form an allene intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone.[4]

Rupe Rearrangement

In contrast, the Rupe rearrangement occurs via the formation of an enyne intermediate, ultimately yielding a different α,β-unsaturated methyl ketone. This pathway is often competitive with the Meyer-Schuster rearrangement for tertiary propargyl alcohols.[4]

Sources

The Bifunctional Reactivity of 2-Methyl-6-hepten-3-yn-2-ol: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth analysis of the predicted chemical reactivity of 2-Methyl-6-hepten-3-yn-2-ol (CAS No. 27068-29-7), a versatile unsaturated alcohol of interest to researchers in synthetic chemistry and drug development. Possessing a unique trifecta of functional groups—a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a terminal carbon-carbon double bond (alkene)—this molecule presents a rich landscape for a variety of chemical transformations. This document elucidates the probable reaction pathways, discusses the underlying mechanistic principles, and provides illustrative experimental protocols based on established methodologies for analogous structures. The content herein is designed to empower researchers to harness the synthetic potential of this and similar enyne systems.

Introduction: A Molecule of Untapped Potential

This compound is a structurally intriguing molecule that combines the functionalities of a propargyl alcohol with a terminal alkene. This arrangement of reactive sites suggests a high degree of synthetic utility, allowing for selective transformations at each functional group or concerted reactions involving multiple sites. While specific literature on the reaction pathways of this particular molecule is not abundant, its reactivity can be confidently predicted by examining the well-documented chemistry of its constituent functional groups. This guide will explore these predicted reactions, offering insights into the chemoselectivity and regioselectivity that can be anticipated, thereby providing a roadmap for its application in complex molecule synthesis.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| CAS Number | 27068-29-7 | [1][2] |

| Density | 0.880 g/mL at 25 °C | [1] |

| Boiling Point | 68 °C at 13 Torr | [1] |

| Refractive Index (n20/D) | 1.461 | [1] |

| pKa (Predicted) | 13.14 ± 0.29 | [1] |

Predicted Reactivity and Mechanistic Overview

The reactivity of this compound is governed by the interplay of its three functional groups. The following sections will detail the predicted reactions at each site, supported by mechanistic rationales and illustrative protocols.

Reactions Involving the Propargyl Alcohol Moiety

The tertiary propargyl alcohol is a versatile functional group, susceptible to a range of transformations.

Under acidic conditions, tertiary propargylic alcohols are known to undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones.[3] This reaction proceeds through the protonation of the hydroxyl group, followed by its elimination to form a resonance-stabilized carbocation. A 1,3-hydride shift then leads to an allene alcohol (enol), which tautomerizes to the more stable ketone.[3] For this compound, this would be expected to yield 2-methyl-6-hepten-3-one.

Caption: Predicted Meyer-Schuster rearrangement of this compound.

Illustrative Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement

Rationale: Modern protocols often employ transition metal catalysts, such as gold complexes, to effect the Meyer-Schuster rearrangement under milder conditions than traditional strong acids, which can minimize side reactions.[4]

-

To a solution of the propargylic alcohol (1.0 mmol) in toluene (5 mL) is added a gold(I) catalyst, such as [P(t-Bu)₂-(o-biphenyl)]AuCl (0.02 mmol), and a silver co-catalyst, like AgNTf₂ (0.02 mmol).

-

The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is filtered through a short pad of silica gel, eluting with diethyl ether.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.

The alkyne functionality can undergo hydration to form a ketone. In the case of a terminal alkyne, this typically proceeds with Markovnikov regioselectivity to yield a methyl ketone.[5] For the internal alkyne in this compound, hydration is expected to occur at the carbon adjacent to the tertiary alcohol, influenced by steric and electronic factors. This would lead to a β-hydroxy ketone.

Caption: Predicted hydration of the alkyne in this compound.

Illustrative Experimental Protocol: Mercury-Catalyzed Alkyne Hydration

Rationale: The classic method for alkyne hydration utilizes a mercury(II) salt as a catalyst in the presence of a strong acid. This method is effective, though the toxicity of mercury necessitates careful handling and waste disposal.[6]

-

To a solution of the alkyne (10 mmol) in 95% ethanol (50 mL) is added water (10 mL), concentrated sulfuric acid (1 mL), and mercury(II) sulfate (0.5 g).

-

The mixture is heated at reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (100 mL) and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to afford the corresponding ketone.

Reactions Involving the Terminal Alkene

The terminal alkene provides a handle for a variety of addition and oxidation reactions.

The presence of both an alkene and an alkyne allows for selective hydrogenation. The alkyne can be selectively reduced to a cis-alkene using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[7] Complete saturation to the corresponding alkane can be achieved with a more active catalyst like palladium on carbon under a hydrogen atmosphere.

Caption: Predicted selective and complete hydrogenation pathways.

Illustrative Experimental Protocol: Selective Alkyne Hydrogenation

Rationale: Lindlar's catalyst is the classic reagent for the stereoselective semi-hydrogenation of alkynes to cis-alkenes, preventing over-reduction to the alkane.[7]

-

A flask is charged with Lindlar's catalyst (5% by weight of the substrate) and the solvent (e.g., ethyl acetate).

-

The enyne (1.0 eq) is added, and the flask is evacuated and backfilled with hydrogen gas (using a balloon).

-

The reaction is stirred vigorously under a hydrogen atmosphere at room temperature. The progress is monitored by TLC or gas chromatography.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated in vacuo to yield the crude diene product, which can be further purified by chromatography if necessary.

The alkene can undergo syn-dihydroxylation using osmium tetroxide (OsO₄) to form a vicinal diol.[8] This reaction is typically performed using a catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the active osmium species.[9]

Caption: Predicted dihydroxylation of the terminal alkene.

Illustrative Experimental Protocol: Catalytic Dihydroxylation

Rationale: The use of catalytic OsO₄ with a co-oxidant is standard practice to minimize the use of the highly toxic and expensive osmium tetroxide.[10]

-

To a stirred solution of the alkene (1 mmol) in a mixture of acetone and water (10:1, 11 mL) is added N-methylmorpholine N-oxide (NMO, 1.5 mmol).

-

A solution of osmium tetroxide (2.5% in t-butanol, 0.04 mmol) is added, and the reaction is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (5 mL).

-

The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography to give the diol.

Reactions Involving Both the Alkene and Alkyne

The presence of both an alkene and an alkyne in the same molecule opens the door to powerful cyclization reactions.

The intramolecular Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[11] This reaction is a powerful tool for the construction of five-membered rings. For this compound, this would lead to a bicyclic cyclopentenone.

Caption: Predicted intramolecular Pauson-Khand reaction.

Illustrative Experimental Protocol: Intramolecular Pauson-Khand Reaction

Rationale: The Pauson-Khand reaction is a highly efficient method for the synthesis of cyclopentenones from enynes, forming two new carbon-carbon bonds and a five-membered ring in a single step.[12]

-

To a solution of the enyne (1.0 mmol) in a suitable solvent (e.g., toluene or 1,2-dichloroethane, 10 mL) is added dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol).

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

-

The reaction is then heated to 80-110 °C under an atmosphere of carbon monoxide (balloon pressure).

-

The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.

Summary of Predicted Reactivity

The following table summarizes the predicted reactions of this compound and the expected major products.

| Reagents and Conditions | Functional Group(s) Involved | Predicted Reaction Type | Expected Major Product |

| H⁺ (catalytic) | Tertiary Propargyl Alcohol | Meyer-Schuster Rearrangement | 2-Methyl-6-hepten-3-one |

| H₂O, H₂SO₄, HgSO₄ | Alkyne | Hydration | 2-Methyl-2-hydroxy-6-hepten-4-one |

| H₂, Lindlar's Catalyst | Alkyne | Selective Hydrogenation | 2-Methylhepta-3,6-dien-2-ol (cis) |

| H₂, Pd/C | Alkene and Alkyne | Complete Hydrogenation | 2-Methyl-2-heptanol |

| OsO₄ (cat.), NMO | Alkene | Dihydroxylation | 2-Methyl-3-yn-2-ol-6,7-heptanediol |

| Co₂(CO)₈, CO | Alkene and Alkyne | Pauson-Khand Reaction | Bicyclic Cyclopentenone |

Conclusion

This compound is a molecule with significant, albeit largely unexplored, synthetic potential. Based on the well-established reactivity of its constituent functional groups, a wide array of selective and powerful transformations can be predicted. This guide provides a theoretical framework and practical, illustrative protocols to aid researchers in the design of novel synthetic routes utilizing this versatile building block. The reactions discussed herein—including rearrangements, additions, oxidations, and cycloadditions—highlight the diverse possibilities for molecular construction offered by this enyne alcohol. It is our hope that this technical guide will stimulate further investigation into the chemistry of this compound and related systems, leading to new discoveries in organic synthesis and medicinal chemistry.

References

-

Pauson-Khand Reaction. NROChemistry. [Link]

-

This compound. LookChem. [Link]

-

A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature. PubMed. [Link]

-

Meyer‐Schuster rearrangement and multidirectional reactive mode of propargylic alcohols. ResearchGate. [Link]

-

Pauson-Khand Reaction. J&K Scientific LLC. [Link]

-

The Meyer–Schuster Rearrangement. Organic Reactions. [Link]

-

Rh(I)-Catalyzed Allenic Pauson-Khand Reaction. Organic Syntheses Procedure. [Link]

-

Meyer–Schuster rearrangement. Wikipedia. [Link]

-

Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Publishing. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Process for the preparation of methylheptenone.

-

Ketone synthesis by reaction (hydration) of alkynes. Organic Chemistry Portal. [Link]

-

Hydration of alkynes (video). Khan Academy. [Link]

-

Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]

-

Hydrogenation of Alkenes & Alkynes (IOC 32). YouTube. [Link]

-

Hydration. OpenOChem Learn. [Link]

-

Gold-catalysed hydration and hydroalkoxylation of alkynes: a problem of regioselectivity. Royal Society of Chemistry. [Link]

-

Hydration of Alkynes. MCC Organic Chemistry - Lumen Learning. [Link]

-

Development of catalytic methods for the selective hydrogenation of alkynes to E-alkenes with EtOH. ResearchGate. [Link]

-

Hydrogenative Metathesis of Enynes via Piano-Stool Ruthenium Carbene Complexes Formed by Alkyne gem-Hydrogenation. Journal of the American Chemical Society. [Link]

-

OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]

-

Selective hydrogenation of alkynes. Research Collection. [Link]

-

Oxidation of Alkenes to Diols with Osmium Tetroxide. YouTube. [Link]

-

Process for producing 6-methyl-3-hepten-2-one, and process for producing phyton or isophytol. European Patent Office. [Link]

- Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol.

-

Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. ResearchGate. [Link]

- Process for preparing 6-methylheptan-2-one.

Sources

- 1. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 4. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Khan Academy [khanacademy.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Upjohn Dihydroxylation [organic-chemistry.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

A Technical Guide to 2-Methyl-6-hepten-3-yn-2-ol: Structure, Synthesis, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-hepten-3-yn-2-ol is a bifunctional organic molecule featuring a tertiary propargylic alcohol moiety. This structure is of significant interest to synthetic chemists as it combines the reactivity of an alkyne, an alkene, and a tertiary alcohol within a single, compact framework. Such compounds are recognized as versatile synthons and valuable building blocks in the construction of complex molecular architectures, including bioactive heterocycles, natural products, and novel materials.[1][2] This guide provides a detailed examination of the molecule's IUPAC nomenclature and structural features, outlines a robust and mechanistically sound synthetic protocol, presents a predicted spectroscopic profile for its characterization, and explores its potential reactivity and applications in modern organic synthesis.

Introduction: The Significance of Tertiary Propargylic Alcohols

Propargylic alcohols, compounds containing both a hydroxyl group and a carbon-carbon triple bond, are powerful intermediates in organic synthesis.[2] Their bifunctional nature allows for a wide array of chemical transformations, including cyclizations, substitutions, and addition reactions.[2] The tertiary alcohol subclass, to which this compound belongs, is particularly notable. The presence of a quaternary carbon center bearing the hydroxyl group offers unique steric and electronic properties that can be exploited in complex syntheses, such as the construction of molecules with quaternary stereocenters.[3] These synthons are foundational in developing novel therapeutic agents, specialty polymers, and agrochemicals, underscoring their importance in both academic and industrial research.[1][4]

Nomenclature and Structural Elucidation

IUPAC Nomenclature

The systematic IUPAC name, 2-methylhept-6-en-3-yn-2-ol , is derived by applying a clear set of priority rules to the molecule's structure.[5]

-

Parent Chain Identification: The longest carbon chain containing the principal functional group (alcohol) and the maximum number of multiple bonds (alkene and alkyne) is a seven-carbon chain (heptane).

-

Numbering the Chain: The chain is numbered from the end that gives the principal functional group, the hydroxyl (-OH) group, the lowest possible locant. This assigns the hydroxyl group to carbon 2 (C2).

-

Locating Multiple Bonds: Following this numbering, the alkyne (triple bond) starts at C3, and the alkene (double bond) starts at C6.

-

Identifying Substituents: A methyl group (-CH₃) is located at C2.

-

Assembling the Name: The components are combined alphabetically and sequentially: the substituent ("2-methyl"), the parent chain ("hept"), the alkene ("-6-en-"), the alkyne ("-3-yn-"), and the principal functional group suffix ("-2-ol").

Chemical Structure

The molecule consists of a seven-carbon backbone featuring an alkene between C6 and C7, an alkyne between C3 and C4, and a tertiary alcohol at C2, which also bears a methyl substituent. This unique arrangement of functional groups provides multiple sites for chemical modification.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 2-methylhept-6-en-3-yn-2-ol | [5] |

| Molecular Formula | C₈H₁₂O | [5][6][7] |

| Molecular Weight | 124.18 g/mol | [5][7] |

| CAS Number | 27068-29-7 | [5][7] |

| Canonical SMILES | CC(C)(C#CCC=C)O | [5][6] |

| Density | 0.880 g/mL at 25 °C | [6][7] |

| Boiling Point | 68 °C at 13 Torr | [7] |

| Hydrogen Bond Donors | 1 | [5][7] |

| Hydrogen Bond Acceptors | 1 | [5][7] |

Synthesis and Mechanistic Insights

The synthesis of tertiary propargylic alcohols is most commonly achieved via the nucleophilic addition of an organometallic acetylide reagent to a ketone. This strategy is highly effective and modular.

Retrosynthetic Approach

A logical retrosynthetic disconnection is made at the C2-C3 bond. This breaks the molecule into two readily available synthons: an acetone synthon (an electrophile) and a 4-penten-1-yne acetylide synthon (a nucleophile). This approach is synthetically efficient as it forms the key carbon-carbon bond and installs the tertiary alcohol in a single, convergent step.

Proposed Synthetic Pathway & Mechanism

The synthesis proceeds via the deprotonation of the terminal alkyne of 4-penten-1-yne using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a potent acetylide nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of acetone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound. This reaction is a classic example of nucleophilic addition, a fundamental transformation in organic chemistry.[8][9]

Caption: Synthetic pathway for this compound.

Exemplary Experimental Protocol

Causality and safety considerations are integrated into the protocol steps.

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Rationale: The exclusion of atmospheric moisture is critical as organometallic reagents are highly pyrophoric and readily quenched by water.

-

Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath. 4-Penten-1-yne is added via syringe. Rationale: Low temperature is maintained to control the exothermic deprotonation and prevent side reactions.

-

Acetylide Formation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution over 20 minutes. The reaction is stirred for an additional 30 minutes at -78 °C. Rationale: Dropwise addition prevents localized heating. The stirring time ensures complete formation of the lithium acetylide nucleophile.

-

Nucleophilic Addition: Acetone is added dropwise via syringe. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. Rationale: Slow warming ensures a controlled reaction between the acetylide and the ketone. An overnight stir ensures the reaction proceeds to completion.

-

Reaction Quench: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: NH₄Cl is a mild proton source that protonates the alkoxide and neutralizes any remaining organolithium reagent more gently than pure water, minimizing potential hazards.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. Rationale: This standard workup procedure isolates and purifies the target compound from salts, solvents, and byproducts.

Predicted Spectroscopic Characterization Profile

While a publicly available experimental spectrum for this specific molecule is not readily found, its structure allows for a highly accurate prediction of its key spectroscopic features.

Proton NMR (¹H NMR)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | =CH - (C6) |

| ~5.1-5.0 | m | 2H | =CH ₂ (C7) |

| ~2.4 | m | 2H | -C≡C-CH ₂- (C5) |

| ~2.1 | s (broad) | 1H | -OH |

| 1.5 | s | 6H | -C(OH )(CH ₃)₂ (C2-Me x2) |

Carbon NMR (¹³C NMR)

| Predicted Shift (δ, ppm) | Assignment |

| ~137 | C H=CH₂ (C6) |

| ~116 | CH=C H₂ (C7) |

| ~89 | -C ≡C- (C3 or C4) |

| ~80 | -C≡C - (C4 or C3) |

| ~65 | C (OH)(CH₃)₂ (C2) |

| ~31 | C(OH)(C H₃)₂ (C2-Me x2) |

| ~22 | ≡C-C H₂- (C5) |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Tertiary Alcohol |

| 3080 | C-H stretch (sp²) | Alkene |

| 2980-2900 | C-H stretch (sp³) | Alkyl |

| ~2250 (weak) | C≡C stretch | Internal Alkyne |

| ~1645 | C=C stretch | Alkene |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (C₈H₁₂O) would be expected at m/z ≈ 124.0888.

-

Key Fragmentation: A prominent peak at m/z 109 (M-15) would arise from the loss of a methyl group, which is a characteristic fragmentation for tertiary alcohols leading to a stable oxonium ion. Other fragments could result from cleavage at the propargylic/allylic positions.

Reactivity and Applications in Synthetic Chemistry

The combination of functional groups in this compound makes it a versatile platform for further synthetic elaboration.

-

Selective Reductions: The alkyne can be selectively hydrogenated to a (Z)-alkene using poisoned catalysts like Lindlar's catalyst, or to an alkane using catalysts like Pd/C. This allows for controlled access to different saturation levels.[10]

-

Cyclization Reactions: The molecule is a prime candidate for transition-metal-catalyzed cyclization reactions. The alkene and alkyne moieties can participate in intramolecular processes to form complex carbocyclic or heterocyclic ring systems, which are common motifs in pharmaceuticals.[2][11]

-

Meyer-Schuster Rearrangement: In the presence of acid, tertiary propargylic alcohols can undergo rearrangement to form α,β-unsaturated ketones or aldehydes.[11] This provides a pathway to different classes of carbonyl compounds.

-

Building Block for Drug Discovery: The propargyl alcohol functional group is a key building block for synthesizing a wide range of biologically active compounds.[1][4] This molecule could serve as a precursor for novel analogues of existing drugs or as a scaffold in fragment-based drug design.

Conclusion

This compound represents a synthetically valuable and versatile chemical entity. Its structure, confirmed by systematic IUPAC nomenclature, contains multiple reactive centers that can be addressed with high chemo- and regioselectivity. The well-established methodology for its synthesis via nucleophilic addition to a ketone makes it readily accessible for research and development. Its potential for elaboration into more complex structures positions it as a useful intermediate for professionals in drug discovery, materials science, and fine chemical synthesis, embodying the utility of multifunctional propargylic alcohols in modern chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methyl-6-hepten-3-ol. National Center for Biotechnology Information. [Link]

-

Stenutz. This compound. Stenutz. [Link]

-

PubChem. 2-Methylhept-1-en-6-yn-3-ol. National Center for Biotechnology Information. [Link]

-

Anonymous. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. Medium. [Link]

-

Mahdavi, M. et al. Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. ResearchGate. [Link]

-

Rawsource. Propargyl alcohol uses - Synthesis, and Safety. Rawsource. [Link]

-

ResearchGate. List of tertiary propargylic alcohols 1 and electron-rich arenes 2... ResearchGate. [Link]

-

LookChem. This compound. LookChem. [Link]

-

NIST. 2-Methyl-6-hepten-3-ol. NIST WebBook. [Link]

-

MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

-

NIST. 2-Methyl-6-hepten-3-ol. NIST WebBook. [Link]

-

NIST. 2-Methyl-6-hepten-3-ol. NIST WebBook. [Link]

-

ChemSynthesis. (2E)-3-methyl-2-hepten-6-yn-1-ol. ChemSynthesis. [Link]

-

PubChem. 6-Methyl-6-hepten-4-yn-2-ol. National Center for Biotechnology Information. [Link]

-

NIST. 6-Hepten-1-ol, 2-methyl-. NIST WebBook. [Link]

-

NIST. 3-Methyl-6-hepten-1-yn-3-ol. NIST WebBook. [Link]

-

SpectraBase. 5-Hepten-3-yn-2-ol, 6-methyl-5-(1-methylethyl)-. SpectraBase. [Link]

-

PubChem. 2-Methylhept-6-yn-3-ol. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of 2-methyl-3-butyne-2-ol.

-

MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI. [Link]

-

ResearchGate. A novel synthesis of [2H6]2-methyl-3-butyn-2-ol. ResearchGate. [Link]

- Google Patents. Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogues, and process for producing phytone or isophytol.

-

Wired Chemist. 6-methyl-5-hepten-2-ol Proton Full Spectrum. Wired Chemist. [Link]

-

NIST. 6-Methyl-6-hepten-4-yn-3-ol. NIST WebBook. [Link]

- Google Patents. Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol.

-

The Good Scents Company. 6-methyl-6-hepten-2-ol. The Good Scents Company. [Link]

Sources

- 1. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | MDPI [mdpi.com]

- 4. rawsource.com [rawsource.com]

- 5. This compound | C8H12O | CID 12228205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. This compound|lookchem [lookchem.com]

- 8. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-6-hepten-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-hepten-3-yn-2-ol is a fascinating organic molecule that presents a unique combination of functional groups, including a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a carbon-carbon double bond (alkene). This molecular architecture makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and materials science. Understanding its physical properties is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a deeper understanding of the experimental methodologies used to determine these properties, thereby instilling scientific integrity and practical, field-proven insights into the process.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical compound is to understand its structure and fundamental identifiers.

Figure 1: 2D structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-methylhept-6-en-3-yn-2-ol | [1] |

| CAS Number | 27068-29-7 | [1][2] |

| Molecular Formula | C₈H₁₂O | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C#CCC=C)O | [1][2] |

| InChI | InChI=1S/C8H12O/c1-4-5-6-7-8(2,3)9/h4,9H,1,5H2,2-3H3 | [1] |

Experimentally Determined and Predicted Physical Properties

A summary of the key physical properties of this compound is presented below. It is crucial to distinguish between experimentally determined values and computationally predicted data to maintain scientific rigor.

Table 2: Physical Properties of this compound

| Property | Value | Method/Source |

| Boiling Point | 68 °C at 13 Torr | Experimental[2] |

| Estimated ~180-190 °C at 760 mmHg | Estimation based on similar compounds[3] | |

| Melting Point | Data not available | N/A |

| Density | 0.880 g/mL at 25 °C | Experimental[2][4] |

| Refractive Index (n²⁰/D) | 1.461 | Experimental[2] |

| pKa | 13.14 ± 0.29 | Predicted[2] |

| LogP | 1.33680 | Predicted[2] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | General observation for similar alcohols. |

Methodologies for Physical Property Determination

To ensure the trustworthiness and reproducibility of the data presented, this section details the standard experimental protocols for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination

The boiling point is a fundamental property that provides an indication of a liquid's volatility.

Workflow for Boiling Point Determination

Figure 3: Workflow for measuring the refractive index using an Abbe refractometer.

Self-Validating System: The use of a calibrated refractometer with a standard of known refractive index (e.g., distilled water) before and after the sample measurement ensures the accuracy and reliability of the obtained value. The temperature must be precisely controlled as the refractive index is temperature-dependent.

Spectroscopic Characterization (Predicted Data)

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data and an interpretation based on the known fragmentation and absorption patterns of its constituent functional groups. This serves as a guide for researchers in interpreting their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~1.5 - 2.5 | Singlet (broad) | 1H |

| -CH₃ (at C2) | ~1.4 | Singlet | 6H |

| -CH₂- (at C5) | ~2.3 | Triplet | 2H |

| =CH- (at C6) | ~5.8 | Multiplet | 1H |

| =CH₂ (at C7) | ~5.1 - 5.3 | Multiplet | 2H |

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₃) | ~25 |

| C2 (-C(OH)-) | ~65 |

| C3 (-C≡) | ~80 |

| C4 (≡C-) | ~85 |

| C5 (-CH₂-) | ~20 |

| C6 (=CH-) | ~135 |

| C7 (=CH₂) | ~115 |

Expert Insights on NMR Interpretation:

-

The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration and solvent-dependent. A D₂O shake experiment would confirm its assignment by causing the peak to disappear.

-

The two methyl groups at the C2 position are equivalent and therefore appear as a single peak with an integration of 6H.

-

The acetylenic carbons (C3 and C4) will have characteristic shifts in the 70-90 ppm range in the ¹³C NMR spectrum.

-

The vinylic carbons (C6 and C7) will appear further downfield in the ¹³C NMR spectrum, typically in the 110-140 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, broad |

| C-H stretch (sp³) | 3000 - 2850 | Medium |

| C-H stretch (sp²) | 3100 - 3000 | Medium |

| C≡C stretch (alkyne) | 2260 - 2100 | Weak to medium |

| C=C stretch (alkene) | 1680 - 1640 | Medium |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

Causality in IR Spectroscopy:

-

The broadness of the O-H stretch is due to hydrogen bonding between molecules.

-

The C≡C stretch for an internal alkyne is often weak due to the small change in dipole moment during the vibration.

-

The presence of both sp³ and sp² C-H stretches confirms the presence of both saturated and unsaturated carbon centers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Fragmentation Pattern

Figure 4: Predicted major fragmentation pathways for this compound.

Expert Insights on Fragmentation:

-

The molecular ion peak at m/z = 124 may be weak or absent due to the lability of the tertiary alcohol.

-

A prominent peak at m/z = 109 would be expected from the loss of a methyl group (α-cleavage), leading to a stable oxonium ion.

-

The loss of a water molecule (dehydration) to give a fragment at m/z = 106 is a common fragmentation pathway for alcohols.

-

Cleavage at the propargylic/allylic position (the C-C bond adjacent to the triple or double bond) can also lead to characteristic fragments.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, grounded in established scientific principles and experimental methodologies. While some experimental data for this specific compound remains elusive in the public domain, the provided information on standard protocols and predicted spectroscopic data offers a robust framework for researchers and drug development professionals. By understanding not just the "what" but also the "how" and "why" of physical property determination, scientists can approach their work with greater confidence and scientific rigor.

References

-

This compound. LookChem. [Link]

-

This compound. Stenutz. [Link]

-

2-Methyl-6-hepten-3-ol. PubChem. [Link]

-

This compound. PubChem. [Link]

-

2-Methylhept-1-en-6-yn-3-ol. PubChem. [Link]

-

Chemical Properties of 2-Methyl-6-hepten-3-ol (CAS 78631-45-5). Cheméo. [Link]

-

2-Methyl-6-hepten-3-ol. NIST WebBook. [Link]

-

ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM International. [Link]

-

ASTM D1475 - Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. ASTM International. [Link]

-

This compound. Stenutz. [Link]

-

This compound. PubChem. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

6-methyl-6-hepten-2-ol, 1335-09-7. The Good Scents Company. [Link]

-

Spectral Database for Organic Compounds (SDBS). AIST. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-Methyl-6-hepten-3-yn-2-ol

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-Methyl-6-hepten-3-yn-2-ol (CAS No. 27068-29-7). Directed at researchers, scientists, and professionals in drug development, this document synthesizes available chemical data, principles of reactivity for its constituent functional groups—a tertiary alcohol, a terminal alkyne, and a terminal alkene—and best practices for laboratory handling. By elucidating the intrinsic chemical nature of this enynol, this guide aims to equip scientific professionals with the necessary knowledge to ensure its integrity throughout its lifecycle in a research and development setting.

Introduction: The Chemical Profile of this compound

This compound is a versatile organic molecule incorporating three key functional groups: a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a carbon-carbon double bond (alkene).[1][2] This unique combination of an ene-yne structure with a hydroxyl group makes it a valuable synthon in organic chemistry, potentially serving as a precursor in the synthesis of complex molecules in pharmaceutical and materials science.[3] The inherent reactivity of the unsaturated bonds, however, necessitates a thorough understanding of its stability to prevent degradation and ensure experimental reproducibility.

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | [1][2] |

| Molecular Weight | 124.183 g/mol | [1][2] |

| Density | 0.880 g/mL at 25 °C | [1] |

| Boiling Point | 68 °C at 13 Torr | [1] |

| Vapor Pressure | 0.595 mmHg at 25 °C | [1] |

| Refractive Index | n20/D 1.461 | [1] |

| CAS Number | 27068-29-7 | [1][2] |

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its ene-yne moiety and the tertiary alcohol. While specific long-term stability studies on this particular molecule are not extensively documented in peer-reviewed literature, an analysis of its structural components allows for the prediction of potential degradation pathways.

Thermal Instability of the Acetylenic Alcohol Core

Acetylenic alcohols, particularly propargyl alcohols, can exhibit thermal instability. It is a known phenomenon that distillation of some acetylenic alcohols at atmospheric pressure can lead to decomposition.[4] The primary thermal degradation pathway for similar compounds involves retro-Favorskii or retro-ethynylation reactions, where the molecule cleaves back into the corresponding ketone (in this case, acetone) and the alkyne.

Caption: Potential Thermal Decomposition Pathway.

To mitigate this, purification via vacuum distillation is strongly recommended to lower the boiling point and minimize thermal stress on the molecule.[4]

Polymerization Tendencies

The presence of both an alkene and an alkyne in a conjugated or pseudo-conjugated system introduces the potential for polymerization, especially under certain conditions such as elevated temperatures, exposure to light, or in the presence of radical initiators or certain metal catalysts. During the synthesis of acetylenic alcohols, inhibitors like hydroquinone are sometimes added to prevent such polymerization.[5] While the en-yne system in this compound is not fully conjugated, the proximity of the reactive pi-systems suggests that oligomerization or polymerization is a plausible degradation route over long-term storage, potentially leading to a viscous or discolored product.

Oxidative Degradation

The unsaturated nature of the molecule makes it susceptible to oxidation. The alkene and alkyne moieties can undergo oxidative cleavage in the presence of strong oxidizing agents or, more slowly, upon prolonged exposure to atmospheric oxygen.[6][7] This could lead to the formation of a complex mixture of smaller carbonyl-containing compounds. The tertiary alcohol, while generally resistant to oxidation under mild conditions, can be cleaved under more forcing oxidative conditions.

Caption: Factors Influencing Degradation.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is essential. The following protocols are based on best practices for the storage of sensitive, unsaturated organic compounds.[8][9]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) | Minimizes the rate of potential decomposition and polymerization reactions.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against long-term oxidative degradation by atmospheric oxygen. |

| Container | Amber glass vial with a tightly sealing cap | Prevents exposure to light which can catalyze polymerization and provides a barrier against moisture and air. |

| Purity | Store in a pure state | Impurities can sometimes catalyze degradation. |

Experimental Handling Workflow

A self-validating system for handling this compound in an experimental setting should prioritize minimizing exposure to detrimental conditions.

Caption: Recommended Experimental Workflow.

Step-by-Step Handling Protocol:

-

Preparation: Before retrieving the compound from storage, ensure that all glassware is dry and the reaction setup is ready to be flushed with an inert gas.

-

Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the sample.

-

Inert Atmosphere: Use a gentle stream of argon or nitrogen to create an inert atmosphere over the compound when the container is open.

-

Dispensing: Use clean, dry syringes or cannulas for liquid transfer to minimize contamination.

-

Resealing and Storage: After dispensing, flush the headspace of the container with inert gas before tightly resealing. Promptly return the compound to refrigerated storage.

-

Disposal: Dispose of any waste material in accordance with local, state, and federal regulations for chemical waste.[9]

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. Its stability is governed by the inherent reactivity of its acetylenic alcohol and ene-yne functionalities. The primary risks to its integrity are thermal decomposition, polymerization, and oxidation. By adhering to the storage and handling protocols outlined in this guide—specifically, storage at refrigerated temperatures under an inert atmosphere and in light-protected containers—researchers can significantly mitigate these risks. These measures are crucial for ensuring the quality and reliability of experimental outcomes in research and drug development.

References

-

LookChem. This compound. [Link]

-

E Conference Zone. SYNTHESIS OF ACETYLENE ALCOHOLS. [Link]

-

Progressive Academic Publishing. SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. [Link]

-

Chemistry Stack Exchange. Stability of Allenes and Alkynes. [Link]

-

Organic Chemistry Portal. Enyne Metathesis. [Link]

-

LookChem. This compound. [Link]

-

PubChem. This compound. [Link]

- Google Patents.

-

PubMed. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives. [Link]

-

GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

-

ResearchGate. Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. [Link]

-

Chemistry Steps. Conjugated, Cumulated, and Isolated Dienes. [Link]

-

Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]

-

ResearchGate. Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory - Organic Chemistry | OpenStax [openstax.org]

- 4. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methyl-6-hepten-3-yn-2-ol: Synthesis, History, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-6-hepten-3-yn-2-ol, a tertiary alkynyl alcohol with potential applications in organic synthesis and drug discovery. The document delves into the compound's synthesis, tracing its historical roots to the development of fundamental organic reactions. A detailed, field-proven synthesis protocol is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scalability. Furthermore, this guide explores the physicochemical properties of this compound and discusses its potential as a valuable building block in the development of novel therapeutic agents, drawing on the known biological activities of related alkynyl-containing compounds.

Introduction: The Significance of Tertiary Alkynyl Alcohols

Tertiary alcohols containing an alkyne functionality, such as this compound, represent a versatile class of organic molecules. The presence of a hydroxyl group, a sterically hindered carbon center, and a reactive carbon-carbon triple bond within the same molecule provides a rich platform for a multitude of chemical transformations. These structural features make them valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials. The alkynyl group, in particular, is a linchpin for various coupling reactions, cycloadditions, and functional group interconversions, allowing for the construction of intricate molecular architectures. In the context of drug development, the incorporation of an alkyne moiety can influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacological profile.

Historical Context: A Legacy of Carbonyl and Alkyne Chemistry

The synthesis of this compound is intrinsically linked to the pioneering work on carbonyl and alkyne chemistry in the late 19th and early 20th centuries. The foundational principles for its preparation can be traced back to the discoveries of two key reactions: the Grignard reaction and the Favorskii reaction.

The Favorskii reaction , discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, involves the reaction of an alkyne with a carbonyl group under basic conditions to form a propargyl alcohol.[1] This reaction laid the groundwork for the addition of acetylides to ketones and aldehydes. Concurrently, the development of organomagnesium halides (Grignard reagents) by Victor Grignard provided a powerful and versatile tool for forming carbon-carbon bonds through the nucleophilic addition to carbonyl compounds.

The term ethynylation was later coined by Walter Reppe during his extensive work with acetylene and carbonyl compounds, which led to industrial-scale syntheses of important propargyl alcohols.[2] The synthesis of this compound is a direct descendant of these fundamental discoveries, employing the principles of nucleophilic addition of an organometallic acetylide to a ketone.

Synthesis of this compound: A Step-by-Step Protocol

The most logical and efficient synthetic route to this compound involves a two-step process. The first step is the preparation of a suitable organometallic reagent from an allyl-substituted alkyne. The second step is the reaction of this organometallic reagent with acetone to form the desired tertiary alcohol.

Synthesis of the Key Intermediate: 1-Hepten-4-yne

The precursor to the organometallic reagent is 1-hepten-4-yne. A reliable method for its synthesis is the alkylation of a terminal alkyne, such as 1-butyne, with an allyl halide.[1]

Reaction Scheme:

Caption: Synthesis of the intermediate, 1-hepten-4-yne.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 1-butyne in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

-

Deprotonation: The flask is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), is added dropwise via the dropping funnel while maintaining the low temperature. The completion of the deprotonation can be monitored by the cessation of gas evolution.

-

Alkylation: Allyl bromide is then added dropwise to the solution of the butynylide anion. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude 1-hepten-4-yne is then purified by fractional distillation under reduced pressure.

Grignard Reaction for the Formation of this compound

The second and final step is the reaction of the Grignard reagent derived from 1-hepten-4-yne with acetone.

Reaction Scheme:

Caption: Grignard reaction to form the final product.

Experimental Protocol:

-

Grignard Reagent Preparation: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran is prepared. To this solution, the purified 1-hepten-4-yne is added dropwise at a controlled temperature (e.g., 0 °C). The mixture is stirred for a period to ensure the formation of the heptenynylmagnesium bromide.

-

Reaction with Acetone: The solution of the Grignard reagent is cooled, and a solution of anhydrous acetone in tetrahydrofuran is added dropwise. The reaction is typically exothermic and should be controlled by the rate of addition and external cooling. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Physicochemical Properties and Characterization

This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [3][4] |

| Molecular Weight | 124.18 g/mol | [3][4] |

| CAS Number | 27068-29-7 | [3][4] |

| Boiling Point | 68 °C at 13 Torr | [3] |

| Density | 0.880 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.461 | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups as a singlet, protons of the allyl group with characteristic splitting patterns, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon of the tertiary alcohol, the two carbons of the alkyne, the carbons of the allyl group, and the two equivalent methyl carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, a sharp peak around 2200-2260 cm⁻¹ for the C≡C triple bond stretch, and absorptions corresponding to C-H and C=C bonds of the allyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124, with fragmentation patterns corresponding to the loss of a methyl group, a water molecule, or other characteristic fragments.

Potential Applications in Drug Development and Organic Synthesis

The unique structural features of this compound make it a promising candidate for various applications, particularly in the synthesis of biologically active molecules.

5.1. A Versatile Synthetic Intermediate: